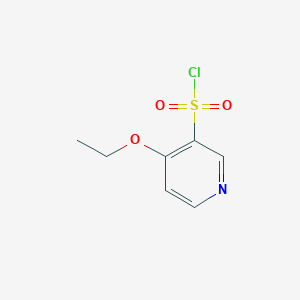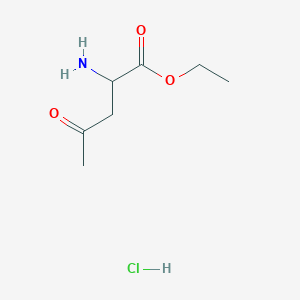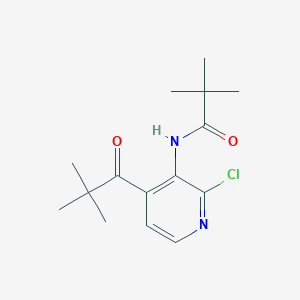
2-Propenoic acid, 3-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (2E)-
Descripción general
Descripción
2-Propenoic acid, 3-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (2E)-, is a compound that has recently been studied for its potential applications in the scientific research field. It is a member of the propenoic acid family and has a molecular structure of C₁₅H₁₆O₃F. It is a colorless liquid at room temperature and has a molecular weight of 272.28 g/mol. This compound has been studied for its potential use as a novel reagent in various laboratory experiments and studies, and its synthesis method has been developed. Additionally, its biochemical and physiological effects have been studied, and its mechanism of action has been elucidated.
Aplicaciones Científicas De Investigación
Cancer Chemoprevention : A compound closely related to 2-Propenoic acid, namely 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has shown promise as a chemopreventive agent against colon and tongue cancers. This is based on its dietary feeding effects in rats, demonstrating significant potential in cancer growth and development inhibition (Curini et al., 2006).
Synthesis and Reactions : Another related compound, 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, has been synthesized and studied for its reactions with aniline, o-phenylenediamine, and o-aminophenol. This research demonstrates the compound's versatility in chemical synthesis (Pimenova et al., 2003).
Fluorinated Heterocyclic Compounds : The use of similar compounds for synthesizing fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones has been explored. This shows the compound's role as a building block in the development of complex molecular structures (Shi et al., 1996).
Spectroscopic Studies : In a study of 2-cyano-3-(3,4-methylenedioxyphenyl)-2-propenoic acid ethyl-ester, a significant shift in the CO vibration spectrum was observed due to conformational differences in the compound's polymorphs. This highlights the compound's utility in spectroscopic analysis (Todori et al., 1994).
Polybenzoxazine Synthesis : Phloretic acid, a derivative of a similar compound, has been used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research points towards its application in materials science (Trejo-Machin et al., 2017).
Propiedades
IUPAC Name |
ethyl (E)-3-(4-ethoxy-3-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-3-16-12-7-5-10(9-11(12)14)6-8-13(15)17-4-2/h5-9H,3-4H2,1-2H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNLVYNQXRYOSG-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (2E)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1435639.png)



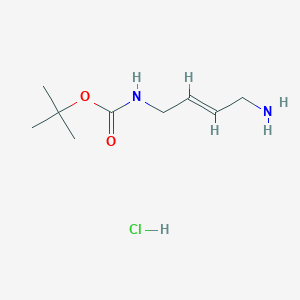

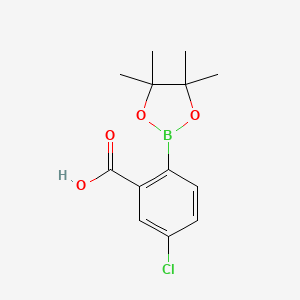
![2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride](/img/structure/B1435650.png)
